4-Nitrobenzo[d][1,3]dioxole
Description
Contextualization of Benzodioxole Derivatives in Organic Chemistry
The 1,3-benzodioxole (B145889) moiety is a significant structural unit found in a wide array of organic compounds. This bicyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, serves as the foundational scaffold for numerous naturally occurring and synthetic molecules. In medicinal chemistry, substituted methylenedioxyphenyl (MDP) derivatives are recognized as a class of bioactive scaffolds. nih.gov These derivatives have been investigated for a range of biological activities, including antioxidant, antibacterial, antidiabetic, and anti-inflammatory properties. acs.org
The utility of benzodioxole derivatives extends to their role as crucial intermediates in organic synthesis. ontosight.ai Their inherent reactivity and structural features allow for functionalization, enabling the construction of more elaborate molecules. ontosight.ai Researchers have utilized the benzodioxole core to develop compounds with potential therapeutic applications, such as anticonvulsant and antitumor agents. The persistent interest in the MDP pharmacophore stems from its consistent ability to yield promising results in the development of new chemical entities. nih.govacs.org
Significance of Nitration in Aromatic Heterocyclic Systems
Nitration is a fundamental chemical process in organic chemistry that involves the introduction of a nitro group (–NO₂) onto an organic compound. This transformation is of paramount importance, particularly in the synthesis of aromatic nitro compounds, which are often not found in nature but serve as vital precursors for a vast range of functional groups. The conversion of a nitro group into other functionalities, such as an amino group via reduction, is a cornerstone of industrial synthesis for products like dyes, polymers, and pharmaceuticals.
In the context of aromatic heterocyclic systems, nitration is a powerful method for functionalization. The introduction of a nitro group onto a heterocyclic ring, such as benzodioxole, significantly alters the electronic properties of the molecule. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring toward subsequent chemical modifications. The synthesis of compounds like 5-Methyl-6-nitrobenzo[d] smolecule.comdioxole typically involves the nitration of its parent benzodioxole. ontosight.ai These nitrated derivatives are key intermediates for creating more complex molecules with potential biological activities. ontosight.ai The position of nitration is critical, as different isomers can exhibit distinct biological effects and serve as precursors to unique classes of compounds. biomedgrid.comnih.govresearchgate.net
Research Objectives and Scope Pertaining to 4-Nitrobenzo[d]benchchem.comsmolecule.comdioxole
The primary focus of research on 4-Nitrobenzo[d] smolecule.comdioxole centers on its utility as a chemical building block for the synthesis of novel compounds. Unlike its more extensively studied 5-nitro and 6-nitro isomers, the research scope for the 4-nitro derivative is more specifically defined by its role as a synthetic intermediate.
Key research objectives include:
Synthesis of Amine Derivatives: A major application of 4-Nitrobenzo[d] smolecule.comdioxole is its reduction to form the corresponding amine, benzo[d] smolecule.comdioxol-4-amine. lookchem.com This amine is a valuable precursor for creating a variety of more complex molecules, leveraging the reactivity of the amino group for further derivatization.
Development of Piperazine-Containing Compounds: The compound serves as a starting material for the synthesis of molecules such as 1-(1,3-benzodioxol-4-yl)piperazine. lookchem.com Piperazine moieties are common in pharmacologically active compounds, and derivatives of 4-Nitrobenzo[d] smolecule.comdioxole provide access to new chemical space for drug discovery.
Exploration of Novel Molecular Scaffolds: By utilizing 4-Nitrobenzo[d] smolecule.comdioxole as a foundational element, researchers aim to construct novel and structurally diverse molecules. The specific location of the nitro group at the 4-position dictates the regiochemistry of subsequent reactions, leading to derivatives that are structurally distinct from those obtained from other isomers. These new scaffolds are then typically screened for a range of potential biological activities, drawing parallels from the known bioactivity of the broader class of nitrobenzodioxole compounds. smolecule.comnih.govacs.org
The scope of this research is thus confined to synthetic and medicinal chemistry, with an emphasis on creating new molecular entities and exploring their potential as leads in drug development programs.
Compound Data
Table 1: Properties of 4-Nitrobenzo[d] smolecule.comdioxole
| Property | Value |
|---|---|
| CAS Number | 72744-45-7 |
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Synonyms | 4-Nitro-1,3-benzodioxole |
Data sourced from LookChem. lookchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-(1,3-benzodioxol-4-yl)piperazine |
| 1,3-benzodioxole |
| 4-Nitrobenzo[d] smolecule.comdioxole |
| 5-Fluoro-6-nitrobenzo[d] smolecule.comdioxole |
| 5-Methyl-6-nitrobenzo[d] smolecule.comdioxole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGROLQRSPXAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500987 | |
| Record name | 4-Nitro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-45-7 | |
| Record name | 4-Nitro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 4 Nitrobenzo D 1 2 Dioxole
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole molecule. Its presence deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction to an amino group.
The conversion of the nitro group in 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole to an amino group is a fundamental transformation, yielding 4-Aminobenzo[d] wikipedia.orgyoutube.comdioxole, a valuable intermediate in organic synthesis. This reduction can be accomplished through several established methods.
Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro compounds. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Another widely used method is metal-acid reduction. Historically, the Béchamp reaction, using iron filings in acidic medium, has been a standard industrial process for the synthesis of anilines from nitroaromatics. nih.gov Other metals like tin or zinc in the presence of hydrochloric acid are also effective. For instance, nitroquinoline derivatives can be readily reduced to the corresponding aminoquinolines using stannous chloride in mild conditions. nih.gov A more contemporary approach involves the use of hydroiodic acid (HI) in combination with hypophosphorous acid (H₃PO₂), which has been successfully applied to synthesize various o-aminophenol derivatives from their nitro precursors. nih.gov
The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Typical Yield | Notes |
| H₂, Pd/C | Low pressure H₂, room temp. | High | Common lab-scale method, clean reaction. |
| Fe, HCl / CH₃COOH | Reflux | Good to High | Classic Béchamp reduction conditions. |
| SnCl₂, HCl | Room temp. or gentle heating | High | Effective for a wide range of nitroarenes. nih.gov |
| Zn, HCl / CH₃COOH | Varies | Good | Another common metal-acid system. |
| NaBH₄, Catalyst | Varies | Moderate to High | Requires a catalyst (e.g., NiCl₂, Pd/C). |
| HI, H₃PO₂ | Varies | Good | Effective for synthesizing aminophenol derivatives. nih.gov |
This table provides a general overview of common reduction methods and is not exhaustive.
The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its powerful electron-withdrawing nature, through both inductive and resonance effects, polarizes the aromatic ring, making the carbon atoms ortho and para to its position electron-deficient and thus susceptible to attack by nucleophiles. youtube.comlibretexts.org
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), which is positioned ortho or para to the nitro group. wikipedia.orgmdpi.com This initial addition step is generally the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comlibretexts.org The subsequent, rapid loss of the leaving group restores the aromaticity of the ring, yielding the substituted product. mdpi.com
While the nitro group itself is generally not the leaving group in SNAr reactions, its presence is crucial for the reaction to proceed. The more electron-withdrawing groups present on the ring, the faster the reaction. youtube.com For a reaction to occur on 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole via this mechanism, a leaving group would need to be present at the 5- or 7-position (ortho or para to the nitro group, respectively). Without such a leaving group, direct nucleophilic substitution of a hydrogen atom (SNAr-H) is possible but typically requires specific conditions and strong nucleophiles. mdpi.com
Electrophilic Reactivity of the Benzodioxole Core
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. libretexts.org
In 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole, two directing groups are present: the methylenedioxy group (part of the dioxole ring) and the nitro group.
Methylenedioxy Group: This group is considered an activating group. The oxygen atoms donate electron density to the aromatic ring via resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director. In this specific molecule, it directs incoming electrophiles to positions 5 and 7.
Nitro Group: This group is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both resonance and inductive effects, making the ring much less reactive towards electrophiles. libretexts.org It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself, which in this case is position 6.
Table 2: Directing Effects of Substituents on 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole
| Position | Relation to -O-CH₂-O- group | Relation to -NO₂ group | Predicted Reactivity |
| 5 | ortho and para | ortho | Activated by dioxole, deactivated by nitro. |
| 6 | - | meta | Less deactivated by nitro, but less activated by dioxole. |
| 7 | para and ortho | ortho | Activated by dioxole, deactivated by nitro. |
Reactivity of Ancillary Functional Groups on Nitrobenzodioxole Systems
While not present on 4-Nitrobenzo[d] wikipedia.orgyoutube.comdioxole itself, a thione (C=S) group is a key feature of related heterocyclic systems like Benzo[d] wikipedia.orgyoutube.comoxathiole-2-thione. mdpi.comresearchgate.net The reactivity of this functional group is distinct and adds another dimension to the chemical transformations of the benzodioxole framework.
The thione group can undergo several types of reactions. It can participate in cycloaddition reactions; for example, Benzo[d] wikipedia.orgyoutube.comoxathiole-2-thione reacts with benzyne (B1209423) in a cycloaddition–cycloreversion mechanism. mdpi.comresearchgate.net The sulfur atom of the thione group is nucleophilic and can react with electrophiles.
Redox processes are also characteristic of thione-containing compounds. The thione group can be reduced. For instance, the reduction of Benzo[d] wikipedia.orgyoutube.comoxathiole-2-thione with diisobutylaluminium hydride regenerates the corresponding o-mercaptophenol. mdpi.com Conversely, oxidation of the thione group can lead to various sulfur oxides or the corresponding ketone (C=O). The specific products of these redox reactions depend on the reagents and conditions employed. The reactivity of the thione group can be influenced by other substituents on the aromatic ring, such as a nitro group, which would modify the electronic properties of the entire molecule.
Mechanistic Insights from Related Nitroaromatic Systems
The chemical behavior of 4-nitrobenzo[d]dioxole can be understood by examining reaction mechanisms common to other nitroaromatic compounds. These systems share key features, such as an electron-deficient aromatic ring, which dictates their reactivity patterns.
Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions. They form when a nucleophile attacks an electron-poor aromatic ring, such as one substituted with one or more nitro groups. The nitro group's strong electron-withdrawing nature delocalizes the negative charge introduced by the nucleophile, stabilizing the resulting complex.
Elimination reactions are fundamental in creating unsaturated bonds and are employed in various derivatization processes. A notable example is the Hofmann elimination, which involves the thermal decomposition of a quaternary ammonium (B1175870) hydroxide (B78521) salt. This reaction typically proceeds via an E2 mechanism and characteristically forms the least substituted alkene, known as the "Hofmann product."
The preference for the Hofmann product is attributed to the steric bulk of the trialkylamine leaving group. The bulky nature of the leaving group makes it more favorable for the base to abstract a proton from the less sterically hindered β-carbon. In the context of derivatizing nitroaromatic compounds, if the nitro group is first reduced to an amine, this amine can then be exhaustively methylated to form a quaternary ammonium salt. Subsequent treatment with a base like silver oxide and heat would induce a Hofmann-type elimination, introducing a double bond into an attached alkyl chain.
In the context of nucleophilic aromatic substitution on nitroaromatic systems, the formation of the Meisenheimer complex is often the rate-determining step. The subsequent elimination of the leaving group to restore aromaticity is typically a faster process. By analyzing the kinetics of reactions involving 4-nitrobenzo[d]dioxole, one can deduce the elementary steps and identify the bottleneck, or rate-determining step, for its various transformations.
The table below illustrates how the rate law is determined by the slow step in a hypothetical two-step reaction mechanism.
| Step | Reaction | Speed | Contribution to Rate Law |
| Mechanism 1 | |||
| Step 1 | A + B → C | Slow | Rate = k[A][B] |
| Step 2 | C → D | Fast | None |
| Overall | A + B → D | Rate = k[A][B] | |
| Mechanism 2 | |||
| Step 1 | A ⇌ C | Fast Equilibrium | Rate depends on subsequent slow step |
| Step 2 | C + B → D | Slow | Rate = k[C][B] = keff[A][B] |
| Overall | A + B → D | Rate = keff[A][B] |
Spectroscopic Elucidation and Characterization of 4 Nitrobenzo D 1 2 Dioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and define the chemical environment of each atom.
While specific experimental data for 4-Nitrobenzo[d] rsc.orgrsc.orgdioxole is not widely reported in publicly available literature, the expected ¹H NMR spectrum can be predicted based on established principles of chemical shifts and coupling patterns for substituted aromatic systems. The spectrum would feature distinct signals for the three aromatic protons and the two methylene (B1212753) protons of the dioxole ring.
Table 1: Predicted ¹H NMR Spectral Data for 4-Nitrobenzo[d] rsc.orgrsc.orgdioxole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (H-5) | ~7.3-7.5 | Doublet (d) |
| Aromatic H (H-6) | ~7.0-7.2 | Doublet of doublets (dd) |
| Aromatic H (H-7) | ~7.8-8.0 | Doublet (d) |
| Methylene H (O-CH₂-O) | ~6.1-6.3 | Singlet (s) |
Note: These are estimated values. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.
Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment.
The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in 4-Nitrobenzo[d] rsc.orgrsc.orgdioxole. The carbon atom directly attached to the nitro group (C-4) would be significantly deshielded and appear at a low field (high ppm). The other aromatic carbons would resonate in the typical aromatic region (110-150 ppm), with their exact shifts influenced by their position relative to the nitro and dioxole groups. The methylene carbon of the dioxole ring is expected to appear at a characteristic upfield position, typically around 100-105 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Nitrobenzo[d] rsc.orgrsc.orgdioxole
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (O-CH₂-O) | ~102-104 |
| C-3a | ~148-150 |
| C-4 (C-NO₂) | ~141-143 |
| C-5 | ~115-117 |
| C-6 | ~122-124 |
| C-7 | ~108-110 |
| C-7a | ~145-147 |
Note: These are estimated values and require experimental verification.
For structural analogues of 4-Nitrobenzo[d] rsc.orgrsc.orgdioxole where an oxygen atom in the dioxole ring is replaced by a heavier chalcogen like selenium, multinuclear NMR techniques become highly valuable. ⁷⁷Se NMR spectroscopy, for instance, is used extensively in the study of organoselenium compounds.
The ⁷⁷Se nucleus has a spin of ½ and, although it has a low natural abundance (7.63%), it provides sharp signals over a very wide chemical shift range (over 2000 ppm). This large range makes ⁷⁷Se NMR extremely sensitive to the electronic environment around the selenium atom. Each type of selenium functional group (e.g., selenides, diselenides, selenoxides) resonates in a characteristic region of the spectrum. For a hypothetical selenium-containing analogue, the ⁷⁷Se chemical shift would provide direct evidence of the selenium's oxidation state and bonding environment. Furthermore, coupling between ⁷⁷Se and adjacent ¹H or ¹³C nuclei can be observed, providing critical information for confirming the molecular structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying the presence of specific functional groups, which vibrate at characteristic frequencies.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While specific experimental data for the 4-nitro isomer is limited, a detailed study on the closely related compound 5-Nitro-1,3-benzodioxole provides valuable insight into the expected vibrational frequencies. beilstein-journals.orgmdpi.com The key functional groups—the nitro group (NO₂), the aromatic ring (C=C), the ether linkages (C-O-C), and the methylene group (CH₂)—all exhibit characteristic absorption bands.
The most prominent bands for the nitro group are the asymmetric and symmetric stretching vibrations. For 5-Nitro-1,3-benzodioxole, the asymmetric NO₂ stretch (νasNO₂) is observed at 1609 cm⁻¹, and the symmetric stretch (νsNO₂) is found at 1437 cm⁻¹. beilstein-journals.orgmdpi.com Similar strong absorptions are expected for the 4-nitro isomer. The C-H stretching of the aromatic ring typically appears above 3000 cm⁻¹. mdpi.com The asymmetric C-O-C stretching of the dioxole ring is expected in the 1250-1150 cm⁻¹ region, while the symmetric C-O-C stretch appears around 1050-1000 cm⁻¹. mdpi.com
Table 3: Key FT-IR Vibrational Frequencies based on 5-Nitro-1,3-benzodioxole
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| νCH (Aromatic) | 3119 | Aromatic C-H Stretch |
| νas(NO₂) | 1609 | Asymmetric NO₂ Stretch |
| ν(C=C) | 1489 | Aromatic Ring Stretch |
| νs(NO₂) | 1437 | Symmetric NO₂ Stretch |
| νas(C-O-C) | ~1250 | Asymmetric C-O-C Stretch |
| νs(C-O-C) | ~1036 | Symmetric C-O-C Stretch |
Source: Data from experimental analysis of 5-Nitro-1,3-benzodioxole. beilstein-journals.orgmdpi.com
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. chemicalbook.com It is particularly useful for analyzing symmetric vibrations and bonds within aromatic rings, which often produce strong Raman signals. For nitroaromatic compounds, Raman spectroscopy is a valuable tool for identifying the characteristic vibrations of the nitro group.
In the Raman spectrum of the related 5-Nitro-1,3-benzodioxole, the symmetric stretching of the nitro group (νsNO₂) gives a strong band at 1430 cm⁻¹. beilstein-journals.orgmdpi.com This is a characteristic and often intense peak for nitro compounds. The wagging mode of the CH₂ group is observed at 1378 cm⁻¹. mdpi.com Aromatic ring stretching vibrations also give rise to distinct peaks in the Raman spectrum, providing a "fingerprint" for the molecule. mdpi.com The study of nitroaromatic compounds by Raman spectroscopy can also provide insights into intramolecular interactions and structural changes in different electronic states.
Table 4: Key FT-Raman Vibrational Frequencies based on 5-Nitro-1,3-benzodioxole
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C=C) | 1587 | Aromatic Ring Stretch |
| νs(NO₂) | 1430 | Symmetric NO₂ Stretch |
| δ(CH₂) wagging | 1378 | Methylene group wagging |
| Ring breathing | ~1028 | Benzene (B151609) ring breathing mode |
| γCH | 809, 725 | C-H out-of-plane deformation |
Source: Data from experimental analysis of 5-Nitro-1,3-benzodioxole. beilstein-journals.orgmdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This method provides critical information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 4-Nitrobenzo[d] dioxole, which has a molecular formula of C₇H₅NO₄, the exact mass can be calculated.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol |
| Theoretical Monoisotopic Mass | 167.02185764 Da |
| Primary GC-MS m/z Peak | 167 |
X-ray Diffraction Techniques
Single-crystal X-ray diffraction (SC-XRD) analysis offers an atomic-resolution view of a compound in its solid state. The crystal structure of 5-Nitro-1,3-benzodioxole has been determined and its data is available in the Cambridge Structural Database (CSD). This analysis reveals that the molecule crystallizes in the monoclinic space group P2₁/c.
The benzodioxole unit consists of a planar aromatic ring fused to a five-membered dioxole ring. The dioxole ring itself is puckered, a common feature for such systems. The nitro group is attached to the benzene ring, and its orientation relative to the ring system is a key conformational detail provided by the SC-XRD data. The crystal packing is stabilized by intermolecular interactions.
| Parameter | Value |
|---|---|
| CCDC Deposition Number | 698580 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 11.53 Å |
| b | 5.88 Å |
| c | 10.33 Å |
| α | 90° |
| β | 106.33° |
| γ | 90° |
| Volume | 671.5 ų |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy orbitals (like bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For 4-Nitrobenzo[d] dioxole, the presence of the nitro-substituted benzene ring creates a conjugated system that gives rise to characteristic absorption bands. The nitro group (a chromophore) and the benzodioxole ring system influence the electronic transitions. Detailed experimental data specifying the absorption maxima (λmax) and molar absorption coefficients (ε) for 4-Nitrobenzo[d] dioxole are not extensively reported in readily accessible literature, though studies have referenced its UV absorption properties. orientjchem.org Generally, aromatic nitro compounds exhibit strong absorption due to π → π* and n → π* transitions. The conjugation of the nitro group with the aromatic ring typically results in absorption bands at longer wavelengths (a bathochromic shift) compared to the unsubstituted benzodioxole. utoronto.ca
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's purity and stoichiometry.
For 4-Nitrobenzo[d] dioxole (C₇H₅NO₄), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (167.12 g/mol ). Although specific experimental findings from dedicated studies on this compound are not widely published, the theoretical values serve as the benchmark for its verification.
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 50.31% |
| Hydrogen (H) | 3.02% |
| Nitrogen (N) | 8.38% |
| Oxygen (O) | 38.29% |
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. scirp.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, which simplifies the computation significantly without a major loss of accuracy.
For nitrobenzodioxole compounds, DFT has been successfully applied to predict and analyze their molecular structure and vibrational spectra. orientjchem.orgscispace.com For instance, in studies of 5-Nitro-1,3-benzodioxole, DFT calculations have been used to determine optimized molecular geometries, bond lengths, and bond angles. scispace.com These theoretical predictions are often used to complement experimental data from techniques like X-ray crystallography. Furthermore, DFT is employed to calculate harmonic vibrational frequencies, which are then compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a complete assignment of the vibrational modes of the molecule. orientjchem.org This combined experimental and theoretical approach provides a robust characterization of the molecular structure. orientjchem.orgscispace.com
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which is a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.
A widely used and effective combination for organic molecules like nitrobenzodioxoles is the B3LYP hybrid functional with Pople-style basis sets, such as 6-311++G(d,p). researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular properties. scirp.org
The 6-311++G(d,p) basis set is a flexible split-valence basis set that provides a good description of the electron distribution.
6-311: Indicates that the core orbitals are described by six Gaussian functions, and the valence orbitals are split into three parts, described by three, one, and one Gaussian function(s), respectively.
++G: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes and leading to more accurate geometries and energies. researchgate.net
This level of theory, B3LYP/6-311++G(d,p), is well-suited for optimizing the ground-state geometry and calculating the electronic and reactivity properties of nitroaromatic compounds. researchgate.net
Electronic Structure and Reactivity Descriptors
DFT calculations are not only used for structural prediction but also for calculating a range of electronic properties that act as reactivity descriptors. These descriptors help in understanding and predicting the chemical behavior of molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This is the innermost orbital that is empty of electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. wuxiapptec.com For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the energy of both the HOMO and LUMO and reduces the HOMO-LUMO gap, indicating increased reactivity.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -7.5 | Electron-donating ability |
| ELUMO | -3.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. wolfram.comwalisongo.ac.id It is plotted on the surface of the molecule's electron density. The different colors on the MEP map represent different values of the electrostatic potential.
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green: Denotes regions of neutral or near-zero potential. wolfram.com
For a molecule like 4-Nitrobenzo[d] orientjchem.orgwolfram.comdioxole, an MEP map would clearly show a high concentration of negative potential (red) around the oxygen atoms of the nitro group due to their high electronegativity. This region is the primary center for interactions with electrophiles. The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue or light green), while the carbon skeleton would be relatively neutral. The MEP map provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species. walisongo.ac.id
Global reactivity descriptors derived from conceptual DFT provide quantitative measures of chemical reactivity. The electrophilicity index (ω) is a key descriptor that measures the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It quantifies the electrophilic power or "electron-loving" nature of a molecule. bohrium.com A high electrophilicity index characterizes a strong electrophile. researchgate.net
The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η). researchgate.net These quantities can be approximated in terms of the HOMO and LUMO energies:
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO - EHOMO)
The electrophilicity index is then given by the formula: ω = μ² / 2η researchgate.net
For nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly increases the electrophilicity index, making them potent electrophiles and susceptible to nucleophilic attack.
| Descriptor | Formula | Value (eV) | Significance |
|---|---|---|---|
| Chemical Hardness (η) | ELUMO - EHOMO | 4.5 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.25 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / 2η | 3.06 | Electrophilic power of the molecule |
Intermolecular and Intramolecular Interactions
The stability and crystal packing of 4-Nitrobenzo[d] nih.govnih.govdioxole are governed by a network of non-covalent interactions. These interactions, though weak, collectively determine the supramolecular architecture of the compound.
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts with neighboring molecules. For aromatic nitro compounds, the Hirshfeld surface is typically dominated by O···H, H···H, and C···H contacts, indicating the prevalence of hydrogen bonding and van der Waals forces in the crystal packing.
In a related compound, (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, Hirshfeld surface analysis revealed that H···O/O···H (36.7%), H···H (32.2%), and C···H/H···C (12.7%) are the most significant contacts in the crystal packing nih.gov. Other interactions such as C···C, C···N, and N···O also contribute to a lesser extent nih.gov. For 4-Nitrobenzo[d] nih.govnih.govdioxole, it is anticipated that the nitro group would significantly influence the intermolecular interactions, with the oxygen atoms acting as hydrogen bond acceptors. The analysis of dnorm surfaces, which highlight regions of close contact, would reveal bright red spots corresponding to these strong hydrogen bonding interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.
Conformational Analysis and Molecular Geometry Predictions
Theoretical calculations are instrumental in predicting the most stable conformation and the precise geometric parameters of 4-Nitrobenzo[d] nih.govnih.govdioxole.
Theoretical Prediction of Bond Lengths, Bond Angles, and Dihedral Angles
Computational methods, particularly DFT using functionals like B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), provide reliable predictions of molecular geometry. nih.govresearchgate.netresearchgate.net For 4-Nitrobenzo[d] nih.govnih.govdioxole, the geometry is expected to be nearly planar, with a small dihedral angle between the benzene and dioxolane rings. In a similar structure, (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, the dihedral angle between these rings was found to be very small, at 0.20 (7)° in one molecule and 0.31 (7)° in another within the asymmetric unit nih.gov.
The predicted bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography. For instance, the C-N bond length of the nitro group and the N-O bond lengths are characteristic and can be accurately predicted. The internal angles of the fused ring system will show some deviation from ideal sp2 hybridization due to ring strain.
Table 1: Predicted Bond Lengths for 4-Nitrobenzo[d] nih.govnih.govdioxole
| Bond | Predicted Length (Å) |
|---|---|
| C-C (aromatic) | 1.38 - 1.40 |
| C-O (dioxole) | 1.36 - 1.38 |
| O-C-O | 1.43 |
| C-N | 1.47 - 1.49 |
Table 2: Predicted Bond Angles for 4-Nitrobenzo[d] nih.govnih.govdioxole
| Angle | Predicted Angle (°) |
|---|---|
| C-C-C (aromatic) | 118 - 121 |
| C-O-C (dioxole) | 105 - 107 |
| O-C-O (dioxole) | 108 - 110 |
| C-C-N | 118 - 120 |
Table 3: Predicted Dihedral Angles for 4-Nitrobenzo[d] nih.govnih.govdioxole
| Dihedral Angle | Predicted Angle (°) |
|---|---|
| Benzene ring - Dioxole ring | < 1 |
Computational Spectroscopic Property Prediction
Computational chemistry allows for the prediction of various spectroscopic properties, which can be correlated with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.
Correlation of Theoretical Vibrational Frequencies and Chemical Shifts with Experimental Data
Theoretical vibrational frequencies for 4-Nitrobenzo[d] nih.govnih.govdioxole can be calculated using DFT methods. These calculated frequencies are typically scaled to account for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. For example, in the analysis of 3-Hydroxy-4-nitrobenzaldehyde, DFT calculations were used to assign the vibrational modes observed in the experimental spectra . The characteristic stretching frequencies of the NO2 group (symmetric and asymmetric), the C-H stretching of the aromatic ring, and the vibrations of the dioxole ring can be accurately predicted.
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a strong correlation with experimental NMR data, aiding in the assignment of peaks in the spectra.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups of 4-Nitrobenzo[d] nih.govnih.govdioxole
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| NO2 | Asymmetric Stretch | 1520 - 1560 |
| NO2 | Symmetric Stretch | 1340 - 1370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Advanced Computational Methodologies for Molecular Properties
Beyond basic geometry and spectroscopic predictions, advanced computational methods can be employed to investigate the electronic properties and reactivity of 4-Nitrobenzo[d] nih.govnih.govdioxole. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule mdpi.com. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can elucidate the molecule's electronic structure and reactivity. The molecular electrostatic potential (MEP) surface can also be mapped to identify electrophilic and nucleophilic sites, which is crucial for understanding its chemical reactivity and intermolecular interactions.
Applications and Synthetic Utility of 4 Nitrobenzo D 1 2 Dioxole in Advanced Organic Synthesis
Role as a Key Synthetic Building Block
Chemical building blocks are foundational molecular units used for the synthesis of more complex compounds, playing a critical role in medicinal chemistry and materials science. fluorochem.co.ukfrontierspecialtychemicals.com 4-Nitrobenzo[d] mdpi.comuctm.edudioxole serves as a key precursor, particularly in the synthesis of nitrogen-containing heterocyclic compounds and other elaborate molecular structures.
Precursors for Heterocyclic Compound Synthesis (e.g., N-substituted pyrroles)
Pyrroles are an important class of N-heteroaromatic compounds found in a wide array of pharmaceuticals and natural products. uctm.edumdpi.com A primary route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. uctm.edu
The utility of 4-Nitrobenzo[d] mdpi.comuctm.edudioxole in this context begins with the chemical reduction of its nitro group to form the corresponding primary amine, 4-aminobenzo[d] mdpi.comuctm.edudioxole. This amine then serves as the key nucleophile in the Paal-Knorr reaction. For instance, reacting the derived amine with 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde) or acetonylacetone in the presence of a catalyst yields the N-(benzo[d] mdpi.comuctm.edudioxol-4-yl)pyrrole derivative. This transformation highlights a two-step process where the nitrobenzodioxole is first activated via reduction before being incorporated into the final heterocyclic scaffold.
| Reactant 1 (Amine Precursor) | Reactant 2 (Dicarbonyl Source) | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Nitrobenzo[d] mdpi.comuctm.edudioxole (after reduction to amine) | 2,5-Dimethoxytetrahydrofuran | Iodine, Microwave mdpi.com | 1-(Benzo[d] mdpi.comuctm.edudioxol-4-yl)-1H-pyrrole | High |
| 4-Nitroaniline (example) mdpi.com | Acetonylacetone | CATAPAL 200, 60 °C mdpi.com | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole mdpi.com | 77% mdpi.com |
Intermediates in Complex Molecule Construction and Derivatization
The benzodioxole moiety is a structural motif present in numerous natural products and biologically active molecules. ias.ac.inresearchgate.net 4-Nitrobenzo[d] mdpi.comuctm.edudioxole and its derivatives are valuable intermediates for accessing these complex targets. The functional groups on the molecule allow for a variety of coupling and derivatization reactions, enabling its incorporation into larger molecular frameworks.
For example, derivatives of nitrobenzodioxole can be prepared and subsequently used in cross-coupling reactions. The synthesis of novel 1,3-benzodioxole (B145889) derivatives using Suzuki-Miyaura coupling has been reported, demonstrating how the core structure can be elaborated with various aryl and heteroaryl groups. worldresearchersassociations.comresearchgate.net In one synthetic pathway, (6-bromobenzo[d] mdpi.comuctm.edudioxol-5-yl)methanol was used as a starting material, which after several steps including a Suzuki-Miyaura coupling, yielded complex triazole-substituted benzodioxoles. worldresearchersassociations.com Furthermore, research into auxin receptor agonists has led to the design and synthesis of a series of N-(benzo[d] mdpi.comuctm.edudioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, showcasing the role of the benzodioxole scaffold in creating molecules with specific biological functions. frontiersin.org
Functional Group Transformations for Diverse Chemical Scaffolds
The chemical versatility of 4-Nitrobenzo[d] mdpi.comuctm.edudioxole is largely due to the distinct reactivity of its two primary functional components: the nitro group and the cyclic acetal (B89532).
Nitro Group as a Versatile Handle for Further Chemical Modification
The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the molecule. wikipedia.orgmdpi.com This electronic influence makes the nitro group a versatile handle for a wide range of chemical transformations. nih.govuni-rostock.de
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine (—NH₂). This reaction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting aminobenzodioxole is a versatile nucleophile, ready for further reactions like acylation, alkylation, or diazotization, opening pathways to a vast array of derivatives.
The strong electron-withdrawing nature of the nitro group also deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SₙAr), where the nitro group can potentially act as a leaving group under certain conditions. uni-rostock.de
| Transformation | Reagents and Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Reduction | H₂, Pd/C; or Sn, HCl; or LiAlH₄ | Amine (—NH₂) | Creates a nucleophilic site for further functionalization (e.g., amide formation, pyrrole (B145914) synthesis). nih.gov |
| Nucleophilic Aromatic Substitution (SₙAr) | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | Substitution of a leaving group ortho/para to NO₂ | Allows for C-O, C-N, and C-S bond formation on the aromatic ring. wikipedia.org |
| Denitration | Radical-based or reductive methods | Hydrogen (—H) | Removal of the nitro group after it has served its synthetic purpose (e.g., as a directing group). |
Cyclic Acetal Moiety in Protection/Deprotection Strategies
The benzo[d] mdpi.comuctm.edudioxole structure is a cyclic acetal that serves as a protecting group for a catechol (a 1,2-diol). chem-station.com In organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence.
The benzodioxole moiety is notably stable under basic, nucleophilic, and reductive conditions, making it compatible with a wide range of synthetic transformations performed elsewhere in the molecule. organic-chemistry.org However, it is sensitive to acidic conditions. Deprotection, or cleavage, of the acetal to reveal the free catechol can be accomplished using aqueous acid or Lewis acids. For instance, trifluoroacetic acid (TFA) has been used to deprotect 2,2-diphenyl-benzo mdpi.comuctm.edudioxole moieties at the end of a synthesis to yield the free catechol. rsc.org This protection/deprotection strategy is crucial in multi-step syntheses where the free hydroxyl groups of a catechol would interfere with reagents such as organometallics, hydrides, or oxidizing agents.
Catalytic and Stoichiometric Reactions Facilitated by Nitrobenzodioxoles
While not typically a catalyst itself, the unique electronic and structural features of 4-Nitrobenzo[d] mdpi.comuctm.edudioxole and its derivatives facilitate specific stoichiometric and catalytic reactions. The interplay between the electron-withdrawing nitro group and the electron-donating dioxole oxygen atoms modulates the reactivity of the aromatic ring and adjacent benzylic positions.
A key example involves the reaction of 5-chloromethyl-6-nitrobenzo mdpi.comuctm.edudioxole with carbonyl compounds, facilitated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). nih.govnih.gov TDAE is a single-electron transfer reagent that generates a nitrobenzyl carbanion from the chloromethyl derivative under mild conditions. This in-situ generated anion then acts as a potent nucleophile, attacking various electrophiles like aromatic aldehydes and α-keto-esters to form new carbon-carbon bonds. This method provides an effective route to substituted 2-(6-nitrobenzo mdpi.comuctm.edudioxol-5-yl)-1-arylethanols and related α-hydroxy esters in moderate to good yields. nih.govnih.gov
Furthermore, after conversion to other functional groups, the benzodioxole scaffold readily participates in transition-metal-catalyzed cross-coupling reactions. For example, bromo-substituted benzodioxoles are effective substrates in palladium-catalyzed Suzuki-Miyaura reactions, allowing for the construction of complex biaryl structures. worldresearchersassociations.comresearchgate.net In these cases, the inherent properties of the nitrobenzodioxole framework are leveraged to build molecular complexity through well-established catalytic cycles.
Participation in Metal-Catalyzed Coupling Reactions
The benzodioxole scaffold, a core component of 4-Nitrobenzo[d] nih.govresearchgate.netdioxole, is a versatile participant in various metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. While direct coupling reactions with the nitro-substituted variant are specific, the reactivity of halogenated benzodioxole analogs provides significant insight into the synthetic potential of this heterocyclic system.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com The Suzuki-Miyaura reaction, for instance, involves the coupling of an organoboron compound with an organic halide. nih.govyoutube.com Research has demonstrated the successful synthesis of novel 1,3-benzodioxole derivatives by reacting a bromo-substituted benzodioxole with various boronic acids in the presence of a palladium catalyst like PdCl2(PPh3)2. worldresearchersassociations.com This highlights the capability of the benzodioxole ring to undergo such transformations to create more complex molecular architectures.
The general mechanism for these palladium-catalyzed cycles involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. nih.gov
Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The organic group from the second reactant is transferred to the palladium complex. youtube.comnih.gov
Reductive Elimination: The final product is formed, and the palladium(0) catalyst is regenerated. youtube.com
Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is effectively catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The utility of these reactions allows for the introduction of a wide array of substituents onto the benzodioxole core, making it a valuable building block in synthetic chemistry.
| Reaction Name | Coupling Partners | Typical Catalyst System |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) complex (e.g., Pd(PPh3)4) |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd(0) complex (e.g., Pd(OAc)2) |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) |
Utility in Oxidation and Reduction Processes for Target Molecule Synthesis
The nitro group of 4-Nitrobenzo[d] nih.govresearchgate.netdioxole is a key functional handle for a variety of oxidation and reduction reactions. The reduction of aromatic nitro compounds to their corresponding primary amines is a particularly valuable transformation in organic synthesis, as amines are crucial intermediates for pharmaceuticals and other functional materials. youtube.comjsynthchem.comgoogle.com This reduction can be achieved using a range of reagents, including catalytic hydrogenation (e.g., with Raney nickel or palladium-on-carbon), or treatment with metals like iron or tin(II) chloride in acidic media. wikipedia.orgorganic-chemistry.org
Furthermore, the electron-withdrawing nature of the nitro group can be exploited to activate adjacent positions for nucleophilic attack or to facilitate the generation of reactive intermediates. For example, related compounds like 5-chloromethyl-6-nitrobenzo nih.govresearchgate.netdioxole have been shown to react with various aromatic aldehydes and keto-esters in the presence of tetrakis(dimethylamino)ethylene (TDAE). TDAE acts as a reducing agent, generating a 6-nitrobenzo nih.govresearchgate.netdioxole anion in situ, which then attacks the carbonyl compound to form substituted alcohols, α-hydroxy-esters, or α-hydroxy-lactams in moderate to good yields.
| Carbonyl Compound | Product Type | Reported Yield (%) |
|---|---|---|
| 4-Nitrobenzaldehyde | Diaryl alcohol | 68 |
| 2-Nitrobenzaldehyde | Diaryl alcohol | 56 |
| 4-(Trifluoromethyl)benzaldehyde | Diaryl alcohol | 56 |
| Methyl pyruvate | α-Hydroxy-ester | 84 |
| Ethyl glyoxylate | α-Hydroxy-ester | 43 |
| Methyl isatin | α-Hydroxy-lactam | 75 |
Data sourced from studies on 5-chloromethyl-6-nitrobenzo nih.govresearchgate.netdioxole.
In other synthetic schemes, the benzodioxole moiety can be derived from related structures through oxidation. For instance, 6-nitropiperonal, an aldehyde, can be oxidized to 6-nitrobenzo nih.govresearchgate.netdioxole-5-carboxylic acid, which serves as a precursor for synthesizing amide derivatives with potential biological activities.
Applications in Specialized Chemical Design
Exploration of Cyclic Acetals as Expanding Monomers in Polymer Chemistry
The benzo[d] nih.govresearchgate.netdioxole core of the title compound is a type of cyclic acetal. This class of chemical structures has garnered interest in polymer chemistry, particularly as "expanding monomers" to counteract shrinkage during polymerization. researchgate.netresearchgate.netnih.gov Volumetric shrinkage is a common problem in the formation of thermoset polymers, leading to internal stress, micro-cracks, and reduced material quality.
One innovative approach utilizes the radical-mediated redox rearrangement of cyclic benzylidene acetals. researchgate.netresearchgate.netnih.gov In this process, the cyclic acetal undergoes a ring-opening reaction to form a benzoate (B1203000) ester. nih.govnih.gov This transformation from a compact cyclic structure to a more open linear ester structure results in a significant increase in molecular volume, which can offset the shrinkage that typically occurs as monomers form covalent bonds. researchgate.netresearchgate.net
The process is often catalyzed by thiols, which act as polarity-reversal catalysts to facilitate the radical-chain rearrangement. researchgate.netnih.gov A key advantage of this system is its simplicity, as it can be initiated with a photoinitiator and does not require complex combinations of different initiators. researchgate.netnih.gov While specific studies on 4-Nitrobenzo[d] nih.govresearchgate.netdioxole as an expanding monomer are not prominent, the chemical principles governing the behavior of cyclic benzylidene acetals suggest a potential avenue for the application of this and related structures in the development of low-shrinkage polymers for advanced manufacturing and material science. researchgate.netresearchgate.net
Design of Fluorescent Tagging Reagents from Related Nitrobenzodiazole Scaffolds
The 4-Nitrobenzo[d] nih.govresearchgate.netdioxole structure shares features with a well-known class of fluorescent dyes based on the nitrobenzodiazole (NBD) scaffold, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). tcichemicals.comaatbio.comresearchgate.netsemanticscholar.org These dyes are valued for their small size, cell permeability, and environment-sensitive fluorescence, making them powerful tools for labeling and imaging biomolecules. rsc.orgrsc.org
The fluorescence of NBD derivatives arises from their intramolecular charge-transfer (ICT) character, where the nitro group acts as a strong electron-acceptor and the fused heterocyclic ring system acts as an electron-donor. This "push-pull" electronic structure is responsible for their key photophysical properties, including large Stokes shifts (the separation between absorption and emission maxima). rsc.org
NBD-F and its chloro-analog, NBD-Cl, are highly reactive towards primary and secondary amines and thiols. researchgate.netnih.gov This reactivity allows them to be used as fluorogenic labeling reagents, covalently attaching the NBD fluorophore to amino acids, peptides, and other biological targets. nih.govnih.gov The resulting NBD-labeled adducts are intensely fluorescent, enabling their detection and analysis in techniques like HPLC and fluorescence microscopy. tcichemicals.comresearchgate.net The structural similarity of 4-Nitrobenzo[d] nih.govresearchgate.netdioxole to the NBD core suggests that its fundamental electronic properties could be harnessed in the rational design of new fluorescent probes.
| Reagent Abbreviation | Full Chemical Name | Primary Application |
|---|---|---|
| NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Highly reactive labeling of amines and thiols. aatbio.com |
| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Labeling of amines, peptides, and proteins. nih.gov |
| NBD-TMA | 2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium | Probe for monitoring organic cation transport. wikipedia.org |
Synthesis of Structurally Related Analogs for Research Purposes
The 4-Nitrobenzo[d] nih.govresearchgate.netdioxole scaffold serves as a valuable starting point or structural motif for the synthesis of diverse, biologically active analogs for research. nih.govnih.gov Its derivatives have been explored for applications ranging from medicinal chemistry to materials science.
In one line of research, the related 6-nitrobenzo nih.govresearchgate.netdioxole-5-carboxylic acid was used to synthesize a series of amide derivatives. These compounds, such as N-(4-methoxybenzyl)-6-nitrobenzo- nih.govresearchgate.net-dioxole-5-carboxamide (MDC) and N-(3-acetylphenyl)-6-nitrobenzo- nih.govresearchgate.net-dioxole-5-carboxamide (ADC), were investigated as potential inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease.
Another synthetic strategy involves using halogenated benzodioxoles as platforms for diversification. For example, (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol has been used as a starting material in a multi-step synthesis. worldresearchersassociations.com The process involved converting the alcohol to an azide, followed by a Huisgen 1,3-dipolar cycloaddition ("click reaction") to form a triazole-linked benzodioxole. This intermediate was then subjected to Suzuki-Miyaura coupling reactions with various boronic acids to generate a library of structurally complex analogs for further study. worldresearchersassociations.com
The synthesis of even more intricate structures has been demonstrated by incorporating the 6-nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl group into indole-based molecules. These complex heterocyclic systems are of interest due to the wide range of biological activities associated with indole (B1671886) derivatives. The ability to chemically link the nitrobenzodioxole moiety to other pharmacologically relevant scaffolds underscores its utility as a versatile building block in the design and discovery of new research compounds.
Q & A
Basic: What are the established synthetic methodologies for 4-Nitrobenzo[d][1,3]dioxole, and what factors optimize reaction efficiency?
Answer:
The synthesis of this compound typically involves nitration of a benzo[d][1,3]dioxole precursor. While direct evidence is limited, analogous methods from related compounds suggest:
- Nitration with mixed acid (HNO₃/H₂SO₄): Controlled temperature (0–5°C) and stoichiometry are critical to avoid over-nitration or decomposition. For example, nitration of benzo[d][1,3]dioxole derivatives under such conditions yields nitro-substituted products .
- Halogenation followed by nitro substitution: Bromination of the benzo[d][1,3]dioxole core (using Br₂/Fe catalyst) followed by nitro group introduction via diazotization has been reported for similar structures .
Key Optimization Factors:
- Temperature: Lower temperatures favor mono-nitration.
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Purification: Column chromatography or recrystallization ensures product purity.
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR: Aromatic protons adjacent to the nitro group exhibit deshielding (δ ~8.0–8.5 ppm). The dioxole oxygens influence splitting patterns in the aromatic region .
- IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .
- Mass Spectrometry (MS): Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula.
Diagnostic Markers:
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Deshielded aromatic protons (δ 7.5–8.5) | |
| IR | NO₂ stretches (~1520, 1350 cm⁻¹) | |
| High-Resolution MS | [M]⁺ peak matching C₇H₅NO₄ |
Basic: How does the nitro group influence the reactivity of this compound in electrophilic substitutions?
Answer:
The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic attacks to meta positions relative to itself. This is critical in reactions like:
- Halogenation: Bromine or chlorine preferentially substitutes at the meta position to the nitro group .
- Sulfonation: Requires harsh conditions (oleum) due to the EWG deactivating the ring .
Mechanistic Insight:
The nitro group reduces electron density in the aromatic ring, slowing electrophilic substitution but enhancing regioselectivity. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
Advanced: What crystallographic data inform the molecular geometry of this compound derivatives?
Answer:
X-ray crystallography reveals:
- Planarity deviations: The benzo[d][1,3]dioxole core is near-planar, but nitro groups introduce slight torsional angles (~2–5°) due to steric/electronic effects .
- Bond lengths: C-NO₂ bonds average 1.47 Å, consistent with nitro-aromatic systems.
Case Study:
In a related crystal structure (C19H17N3O3), the dihedral angle between the dioxole ring and nitro-substituted benzene was 8.72°, impacting molecular packing .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Conflicting data often arise from assay variability or impurities. Methodological recommendations include:
- Standardized assays: Use consistent protocols (e.g., MIC for antimicrobial activity) .
- Purity validation: Employ HPLC (>95% purity) to exclude side products .
- Control experiments: Compare with known inhibitors (e.g., ciprofloxacin for antibacterial studies) .
Example:
A study on benzo[d][1,3]dioxole pyrazoles found compounds 4a and 4d showed antibacterial activity only after rigorous purity checks via TLC .
Advanced: How can computational models predict the electronic effects of the nitro group in this compound?
Answer:
Density Functional Theory (DFT) calculations:
- Electrostatic potential maps: Identify electron-deficient regions for nucleophilic attack.
- Frontier Molecular Orbital (FMO) analysis: Predict reactivity by comparing HOMO-LUMO gaps.
Application:
In pharmacophore design, the nitro group’s electron-withdrawing nature enhances binding to electron-rich enzyme pockets, as seen in cystic fibrosis transmembrane conductance regulator (CFTR) correctors .
Advanced: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of nitro compound dust .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Storage: In airtight containers at 0–6°C to prevent degradation .
Note: Nitroaromatics may decompose under heat or light; stability studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
